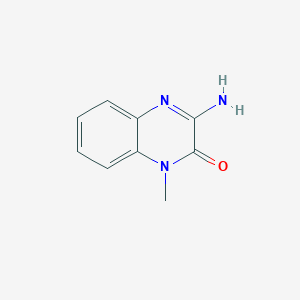

3-amino-1-methylquinoxalin-2(1H)-one

Overview

Description

Scientific Research Applications

Derivatives and Pharmacological Effects

The derivatives of 3-methylquinoxalin-2(1H)-one have been a subject of interest in pharmacology. Studies have shown that these derivatives, substituted at different positions, exhibit significant pharmacological activities. For example, Alamanni et al. (1981) prepared derivatives with various substitutions, which showed a high degree of deconditioning activity in rats. One compound was found to be more active than chlorpromazine in tests used (Alamanni et al., 1981).

Antitubercular Properties

Another research by Das et al. (2010) explored the antitubercular potency of a series of derivatives against Mycobacterium tuberculosis. The study revealed significant antitubercular activities, highlighting one molecule in particular that affected respiration in rat liver mitochondria, suggesting a potential mechanism for its antitubercular properties (Das et al., 2010).

Kinetic Studies in Synthesis

Kinetic studies, such as those by Abasolo et al. (1987), have been conducted to improve yields and achieve regio-selectivity in synthesizing benzene-substituted 3-methylquinoxalin-2(1H)-ones. These studies offer insights into optimizing synthesis processes for these compounds (Abasolo et al., 1987).

Synthesis Techniques

Suschitzky et al. (1975) discussed the synthesis of quinoxalinones through the reaction of N-monosubstituted o-phenylenediamines with dimethyl acetylenedicarboxylate, demonstrating the versatility in synthesizing these compounds (Suschitzky et al., 1975).

Potential in Treating Neurodegenerative Diseases

Mahajan et al. (2020) reported the synthesis of styrylquinoxalin-2(1H)-ones and their evaluation for cholinesterase inhibition, indicating potential in treating neurodegenerative diseases like Alzheimer's (Mahajan et al., 2020).

Novel Synthetic Methods

Research by Xie et al. (2019) introduced a metal-free method for the preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

Visible-Light-Initiated Synthesis

A study by Xie et al. (2019) demonstrated a visible-light-promoted method for synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones, showcasing advanced techniques in chemical synthesis (Xie et al., 2019).

Redox Prosthetic Group in Enzymes

McIntire et al. (1991) revealed a novel quinonoid redox prosthetic group in methylamine dehydrogenase, a discovery that expands our understanding of biochemical processes involving these compounds (McIntire et al., 1991).

Corrosion Inhibition

Forsal et al. (2010) synthesized 6-methylquinoxalin-2(1H)-one and investigated its action as a corrosion inhibitor for mild steel, demonstrating its potential in industrial applications (Forsal et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-amino-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBHHVPEXFWXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356158 | |

| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90564-85-5 | |

| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058550.png)

![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)

![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)